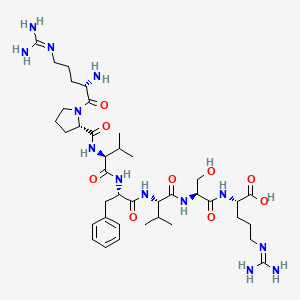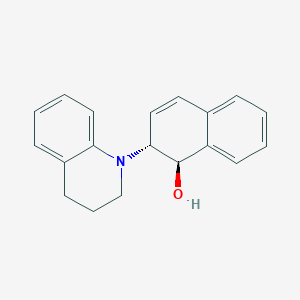![molecular formula C18H31IOSi B14258894 tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane CAS No. 491577-05-0](/img/structure/B14258894.png)
tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane: is an organosilicon compound that features a tert-butyl group, a phenyl ring, and an iodopropyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3-iodopropylphenol in the presence of a base such as imidazole. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at a controlled temperature to ensure high yield and selectivity .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodopropyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phenyl ring and the propoxy chain can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The silicon-oxygen bond in the tert-butyl(dimethyl)silyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Hydrolysis: Products include silanols and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex organosilicon compounds.
- Employed in the development of new materials with unique properties.
Biology and Medicine:
- Potential applications in drug delivery systems due to its ability to form stable complexes with various biomolecules.
- Investigated for its role in the synthesis of biologically active compounds.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of coatings and adhesives with enhanced properties.
Wirkmechanismus
The mechanism of action of tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane involves its ability to interact with various molecular targets through its functional groups. The iodopropyl chain can participate in nucleophilic substitution reactions, while the phenyl ring can engage in π-π interactions with aromatic systems. The tert-butyl(dimethyl)silyl group provides steric protection and stability to the molecule, allowing it to participate in a wide range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl(dimethyl)silyl chloride
- 3-Iodopropylphenol
- tert-Butyl(dimethyl)silyl ether
Uniqueness: tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane is unique due to its combination of a tert-butyl(dimethyl)silyl group with an iodopropylphenyl moiety. This combination imparts unique reactivity and stability, making it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
491577-05-0 |
|---|---|
Molekularformel |
C18H31IOSi |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
tert-butyl-[3-[4-(3-iodopropyl)phenyl]propoxy]-dimethylsilane |
InChI |
InChI=1S/C18H31IOSi/c1-18(2,3)21(4,5)20-15-7-9-17-12-10-16(11-13-17)8-6-14-19/h10-13H,6-9,14-15H2,1-5H3 |
InChI-Schlüssel |
DZYBTAQDLHMKCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCC1=CC=C(C=C1)CCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


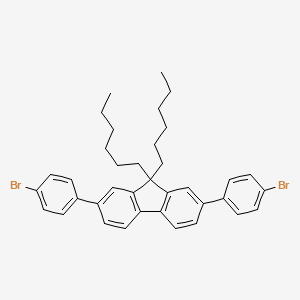
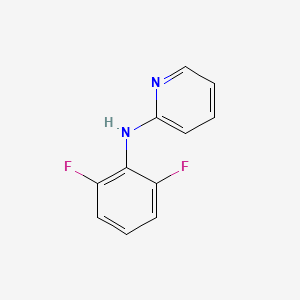
![3-Phenyl-1H-cyclopenta[b]naphthalene](/img/structure/B14258833.png)
![9,9'-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane)](/img/structure/B14258840.png)
![2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14258848.png)
![2-[(2H-Pyrrol-2-ylidene)(2,4,6-trimethylphenyl)methyl]-1H-pyrrole](/img/structure/B14258854.png)
![6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole](/img/structure/B14258860.png)
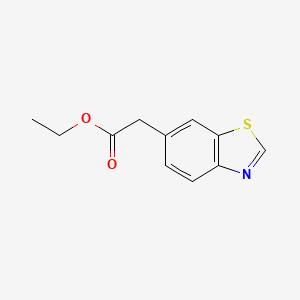
![[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol](/img/structure/B14258886.png)
![7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione](/img/structure/B14258897.png)
![Silane, tetrakis[3-(trichlorosilyl)propyl]-](/img/structure/B14258901.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14258903.png)
